3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(3-methoxyphenyl)-octahydrocyclopenta[c]pyrrole-2-carboxamide
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Overview
Description
3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(3-methoxyphenyl)-octahydrocyclopenta[c]pyrrole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluoropyrimidine moiety, a methoxyphenyl group, and an octahydrocyclopenta[c]pyrrole core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(3-methoxyphenyl)-octahydrocyclopenta[c]pyrrole-2-carboxamide typically involves multiple steps, including the formation of the fluoropyrimidine and methoxyphenyl intermediates, followed by their coupling with the octahydrocyclopenta[c]pyrrole core. Common reagents used in these reactions include fluorinating agents, methoxyphenyl precursors, and cyclopentane derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(3-methoxyphenyl)-octahydrocyclopenta[c]pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluoropyrimidine and methoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(3-methoxyphenyl)-octahydrocyclopenta[c]pyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(3-methoxyphenyl)-octahydrocyclopenta[c]pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it could inhibit or activate signaling pathways, leading to changes in gene expression, protein synthesis, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- 3a-{[(5-chloropyrimidin-2-yl)oxy]methyl}-N-(3-methoxyphenyl)-octahydrocyclopenta[c]pyrrole-2-carboxamide
- 3a-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-(3-methoxyphenyl)-octahydrocyclopenta[c]pyrrole-2-carboxamide
Uniqueness
3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(3-methoxyphenyl)-octahydrocyclopenta[c]pyrrole-2-carboxamide is unique due to the presence of the fluoropyrimidine moiety, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H23FN4O3 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-N-(3-methoxyphenyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide |
InChI |
InChI=1S/C20H23FN4O3/c1-27-17-6-2-5-16(8-17)24-19(26)25-11-14-4-3-7-20(14,12-25)13-28-18-22-9-15(21)10-23-18/h2,5-6,8-10,14H,3-4,7,11-13H2,1H3,(H,24,26) |
InChI Key |
ZLCJJMKKKJZPIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CC3CCCC3(C2)COC4=NC=C(C=N4)F |
Origin of Product |
United States |
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